![molecular formula C30H39Sn B1623726 Trineophyltin hydride CAS No. 63353-12-8](/img/structure/B1623726.png)
Trineophyltin hydride
Overview
Description
Trineophyltin hydride is a type of organotin compound. The size of the organic ligands attached to the tin atom in trineophyltin hydride affects not only the reactivity but also the stereoselectivity of the reactions of this hydride .
Synthesis Analysis
Trineophyltin hydride has been synthesized by adding it to acetylenic systems under radical conditions. This process was part of a study on the synthesis of organotin compounds with more than one triorganotin moiety, via the addition of trimethyltin hydride to trineophylstannyl phenylacetylene . The hydrostannation reactions were carried out under free radical conditions .
Molecular Structure Analysis
The molecular structure of trineophyltin hydride is influenced by the size of the organic ligands attached to the tin atom. This size affects not only the reactivity but also the stereoselectivity of the reactions of this hydride .
Chemical Reactions Analysis
The radical addition of trineophyltin hydride to both phenyl- and diphenylacetylene leads stereoselectively to the E isomers . The addition of trimethyltin hydride to trineophyltin hydride in a certain ratio led to a mixture of different compounds depending on the reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of trineophyltin hydride are influenced by the size of the organic ligands attached to the tin atom .
Mechanism of Action
Safety and Hazards
Future Directions
Future research on trineophyltin hydride could focus on the effect of the size of the organic ligands on the stereochemistry of the hydrostannation . Additionally, the cascade [1,5]-hydride shift/intramolecular C(sp3)-H functionalization from the perspective of the tert-amino effect to build a spiro-tetrahydroquinoline skeleton due to its great potential in the discovery of new drugs could be a promising direction .
properties
InChI |
InChI=1S/3C10H13.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*4-8H,1H2,2-3H3; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDXVVHZWRFINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274801 | |
Record name | CTK2A9431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63353-12-8 | |
Record name | CTK2A9431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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